molecular formula C72H60NiP4 B083388 Tetrakis(triphenylphosphine)nickel(0) CAS No. 15133-82-1

Tetrakis(triphenylphosphine)nickel(0)

Cat. No. B083388
CAS RN: 15133-82-1
M. Wt: 1107.8 g/mol
InChI Key: KFBKRCXOTTUAFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetrakis(triphenylphosphine)nickel(0) involves reacting diphenylphosphine with different nickel precursors. The preparation method, as described by Horner and Kunz (1971), showcases the versatility of nickel complexes and highlights the compound's accessible and modifiable synthesis route, allowing for adjustments to yield and purity based on the choice of nickel source and reaction conditions (Horner & Kunz, 1971).

Molecular Structure Analysis

The molecular structure of Tetrakis(triphenylphosphine)nickel(0) has been elucidated through X-ray crystallography, revealing a complex with a trigonal coordination environment around the nickel atom. Bassi et al. (1978) detailed the clathrate compound of this nickel complex, providing insights into its molecular geometry, which is pivotal for understanding its reactivity and interaction with other molecules (Bassi et al., 1978).

Chemical Reactions and Properties

Ni(PPh₃)₄ participates in various chemical reactions, acting as a catalyst in processes like the regioselective cyanothiolation of alkynes. Kamiya et al. (2006) demonstrated its catalytic prowess, highlighting the complex's ability to introduce functional groups onto substrates with high precision (Kamiya et al., 2006).

Physical Properties Analysis

The physical properties of Tetrakis(triphenylphosphine)nickel(0), including stability and melting point, are crucial for its handling and application in synthetic processes. Bamford and Hargreaves (1966) noted the complex's high activity as a polymerization initiator at room temperature, underlining its practical utility and the significance of its physical characteristics (Bamford & Hargreaves, 1966).

Scientific Research Applications

  • Catalysis in Cyanothiolation of Alkynes : It catalyzes the addition of phenyl thiocyanate to terminal alkynes, introducing thio and cyano groups to alkynes (Kamiya et al., 2006).

  • Formation of σ-Carbon-Bonded Complexes : Oxidative substitution with chloro- or bromo-pyridine in toluene at room temperature forms a dimeric complex, showing its utility in complex formation (Isobe et al., 1977).

  • Fluoroalkylation of Aniline and Derivatives : In the presence of tetrakis(triphenylphosphine)nickel, fluoroalkylation reactions of aniline and its derivatives occur under mild conditions (Zhou & Huang, 1988).

  • Nickel Catalyst Supported on Polystyrene : This compound is used to prepare nickel complexes bound to polystyrene with nickel-carbon σ-bond, showing its application in polymer chemistry (Kawata et al., 1973).

  • Oxidative Addition to Benzyl Halides : It undergoes oxidative addition with benzyl chloride or bromide followed by carbonylation and the addition of methanol, yielding methyl phenylacetate (Stille & Cowell, 1977).

  • Redox Behavior in Different Solvents : The redox behavior of tetrakis(triphenylphosphine)-nickel(0) has been studied in various solvents, highlighting its electrochemical properties (Rechberger et al., 1977).

Safety And Hazards

Tetrakis(triphenylphosphine)nickel(0) is classified as a flammable solid. It may cause an allergic skin reaction and is suspected of causing cancer . Safety precautions include avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

nickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBKRCXOTTUAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60NiP4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475103
Record name Ni(PPh3)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1107.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(triphenylphosphine)nickel

CAS RN

15133-82-1
Record name Ni(PPh3)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(triphenylphosphine)nickel(0)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
PB Kraikivskii, VV Saraev, DA Matveev… - Russian Journal of …, 2003 - Springer
Reactions of aluminium tribromide with the Ni(0) phosphine and phosphite complexes are studied by EPR method. AlBr 3 was found to cause the oxidation of the transition metal in the (…
Number of citations: 8 link.springer.com
AB Cowell - 1979 - search.proquest.com
STEREOCHEMISTRY OF THE OXIDATIVE ADDITION OF BENZYL HALIDES TO TETRAKIS(TRIPHENYLPHOSPHINE)NICKEL(0) AND THE PALLADIUM(0) CATALYZED SYNTHESIS …
Number of citations: 2 search.proquest.com
内田安三, 干鯛真信, 柏木俊彦… - Journal of Synthetic …, 1971 - jstage.jst.go.jp
結 晶 が析 出 す る. ロ過 し, 結 晶 は石 油 エ ーテ ル で 洗 い 減 圧 乾 燥 す る. ロ液 に石 油 エ ー テ ル 5ml を 加 え放 置 すれ ば さ らに 目的 の結 晶 が析 出す る. え られ る bis (…
Number of citations: 3 www.jstage.jst.go.jp
EH Smith, J Whittall - Organometallics, 1994 - ACS Publications
PPh¡, tetramethylguanidine, 1, 8-diazabicyclo [5.4. 0] undec-7-ene, ArN= C (Me) NMe2, or ArN= C (NMe2> NMe2¡ at low temperatures inTHF re-sulted in moderate to good yields of the …
Number of citations: 31 pubs.acs.org
K TAMAO - Journal of Synthetic Organic Chemistry, Japan, 1979 - jstage.jst.go.jp
Properties, manipulations, preparative methods and typical reactions have been described for the following twelve representative nickel compounds which have been used and/or …
Number of citations: 0 www.jstage.jst.go.jp
VV Saraev, PB Kraikivskii, DA Matveev… - Inorganica chimica …, 2006 - Elsevier
The oxidation of Ni(PPh 3 ) 4 with BF 3 ·OEt 2 , H 3 CCOOH, and F 3 CCOOH, and that of (PPh 3 ) 2 Ni(C 2 H 4 ) with BF 3 ·OEt 2 is studied by EPR spectroscopy. The reaction of the Ni(0…
Number of citations: 20 www.sciencedirect.com
LS Liebeskind - 1976 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
MF Semmelhack, P Helquist, LD Jones… - Journal of the …, 1981 - ACS Publications
Zerovalent nickel complexessuch as bis (1, 5-cyclooctadiene) nickel and tetrakis (triphenylphosphine) nickel react rapidly with aryl and vinyl halides to produce the symmetrical coupling …
Number of citations: 317 pubs.acs.org
L Canoira, JG Rodriguez - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Oxindole derivatives have been obtained from N‐alkenyl‐o‐chloroanilides by reaction with tetrakis(triphenylphosphine)nickel(0) in toluene as solvent in good yields. A detailed analysis …
Number of citations: 40 onlinelibrary.wiley.com
VV Saraev, PB Kraikivskii, PG Lazarev… - Russian Journal of …, 1999 - hero.epa.gov
The results of EPR study of the mechanism of oxidation of tetrakis (triphenylphosphine) nickel (0) and his (triphenylphosphine)(pi-ethylene) nickel (0) with boron trifluoride etherate are …
Number of citations: 5 hero.epa.gov

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